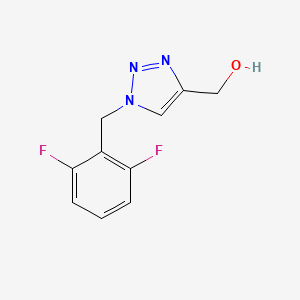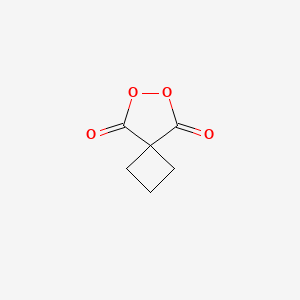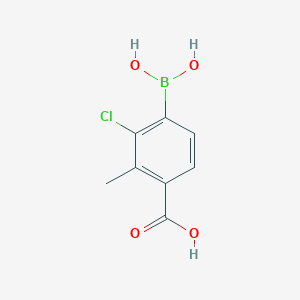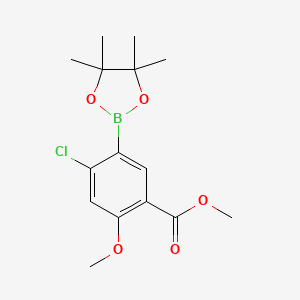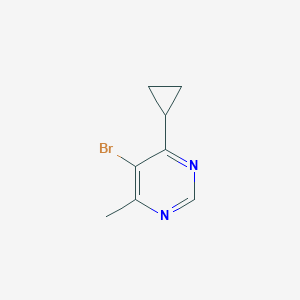
5-Bromo-4-cyclopropyl-6-methylpyrimidine
Overview
Description
“5-Bromo-4-cyclopropyl-6-methylpyrimidine” is a chemical compound with the molecular formula C8H9BrN2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-cyclopropyl-6-methylpyrimidine” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a bromine atom at the 5th position, a cyclopropyl group at the 4th position, and a methyl group at the 6th position .Physical And Chemical Properties Analysis
“5-Bromo-4-cyclopropyl-6-methylpyrimidine” is a solid substance at room temperature . The molecular weight of the compound is 229.08 .Scientific Research Applications
Antiviral Activity and Medicinal Chemistry Applications
One area of application for derivatives of 5-bromo-4-cyclopropyl-6-methylpyrimidine is in the development of antiviral agents. A study by Hocková et al. (2003) explored the synthesis of 5-substituted-2,4-diaminopyrimidines with potential antiviral activity. Although the specific compound "5-Bromo-4-cyclopropyl-6-methylpyrimidine" was not mentioned, the research on related compounds showed that several 5-substituted 2,4-diaminopyrimidine derivatives markedly inhibited retrovirus replication in cell culture, highlighting their potential as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Organic Synthesis and Chemical Transformations
The versatility of 5-bromo-4-cyclopropyl-6-methylpyrimidine and its analogs in organic synthesis is demonstrated by their role in synthesizing new compounds. For example, Bakavoli, Nikpour, and Rahimizadeh (2006) reported a method for preparing 4-amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine, showcasing the utility of bromo-substituted pyrimidines in synthesizing thiazolo[4,5-d] pyrimidine derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Antimycobacterial Activity
The structural modification of pyrimidines can significantly influence their biological activities. A study by Erkin and Krutikov (2010) explored the antimycobacterial activity of various 2-alkyl(cycloalkyl, aralkyl)-5-bromo-6-methyl-4-phenylaminopyrimidines, indicating the potential for derivatives of 5-bromo-4-cyclopropyl-6-methylpyrimidine in developing antimycobacterial agents. The findings highlighted the importance of halogen atom localization on the antimycobacterial activity level (Erkin & Krutikov, 2010).
Fungicidal Activity
Aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives have been studied for their fungicidal activity. Erkin et al. (2016) synthesized 2-amino-4-[(2-aryloxyethyl)sulfanyl]-6-methylpyrimidines, which upon bromination, yielded 5-bromo derivatives. Some hydrochlorides of these compounds exhibited fungicidal activity, suggesting the utility of bromo-substituted pyrimidine derivatives in developing new fungicides (Erkin, Klaptyuk, Gurzhii, Yuzikhin, & Krutikov, 2016).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-cyclopropyl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-5-7(9)8(6-2-3-6)11-4-10-5/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUYGSULFGKNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-cyclopropyl-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



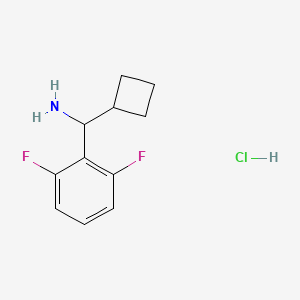
![2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B1488078.png)
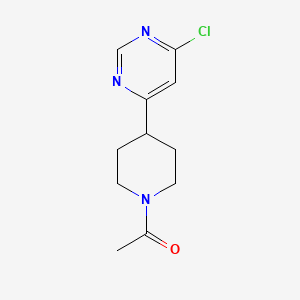
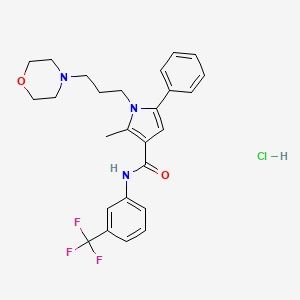
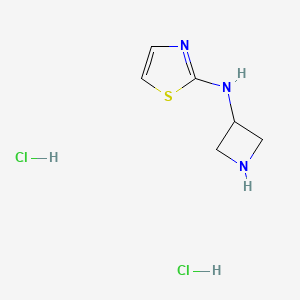
![Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488085.png)
